N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(phenylthio)propanamide
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Overview
Description
This would typically include the compound’s systematic name, its common name if it has one, and its structural formula.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
1. Chemotherapy and Cancer Research
Compounds structurally similar to the one have been explored for their potential in cancer treatment and research. For instance, a derivative of dolastatin 10, TZT-1027, shows promise as a cytotoxic agent by inhibiting microtubule assembly and binding to tubulins. This compound has been studied in phase I clinical trials to assess its safety, dose-limiting toxicities, and pharmacokinetics in patients with advanced solid tumors. The study found neutropenia and infusion arm pain as dose-limiting toxicities, recommending a dose for phase II studies (M. D. de Jonge et al., 2005).
2. Metabolic Studies and Drug Absorption
Another area of research related to compounds with structural similarities involves the study of metabolism and absorption in humans. For example, N-Methyl-2-pyrrolidone (NMP) is a compound studied for its dermal and inhalational absorption, which could inform on the pharmacokinetics and metabolism of related compounds. Such research highlights the importance of understanding compound absorption, metabolism, and potential toxicological effects in occupational settings (M. Bader et al., 2007).
3. Chemoprevention Studies
Compounds in the retinoid family, such as N-(4-hydroxyphenyl) retinamide (4-HPR), have been extensively studied for their potential in chemoprevention, particularly in breast cancer. 4-HPR is noted for its ability to concentrate in breast tissue rather than the liver, offering a safer profile compared to other retinoids. Ongoing studies aim to assess its effectiveness in preventing contralateral primary tumors in women previously treated for breast cancer, highlighting the potential preventive applications of such compounds (U. Veronesi et al., 1992).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions that could be explored or new applications for the compound.
I hope this helps, and I encourage you to consult with a chemistry professional for more detailed information. Please note that handling chemical substances should always be done in a controlled environment following the appropriate safety protocols.
properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-25-17-9-10-19-16(14-17)6-5-12-21(19,24)15-22-20(23)11-13-26-18-7-3-2-4-8-18/h2-4,7-10,14,24H,5-6,11-13,15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGDWBMZUQQUNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CCSC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(phenylthio)propanamide |
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